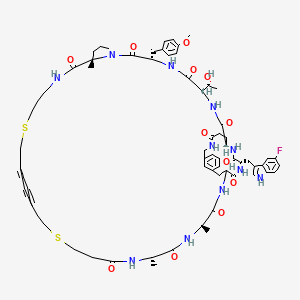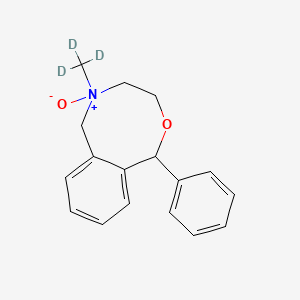
Nefopam-d3 N-Oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nefopam-d3 N-Oxide is a deuterium-labeled derivative of Nefopam N-Oxide. Nefopam itself is a non-opioid, non-steroidal, central analgesic that acts via multiple mechanisms, including potent inhibition of serotonin-norepinephrine reuptake and modulation of voltage-sensitive calcium and sodium channels . The deuterium labeling in this compound is used primarily for scientific research purposes, particularly in pharmacokinetic studies .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Nefopam-d3 N-Oxide involves the incorporation of deuterium into the Nefopam N-Oxide molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The exact synthetic route and reaction conditions can vary, but generally involve the use of deuterated reagents and solvents under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. This involves the use of specialized equipment to handle deuterated compounds and ensure the purity and consistency of the final product. The production process is designed to be efficient and cost-effective while maintaining high standards of quality control .
化学反应分析
Types of Reactions
Nefopam-d3 N-Oxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to form other oxidized derivatives.
Reduction: Reduction reactions can convert this compound back to its parent compound or other reduced forms.
Substitution: The deuterium atoms in this compound can be substituted with other atoms or groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher-order oxides, while reduction could produce deuterated Nefopam or other reduced derivatives .
科学研究应用
Nefopam-d3 N-Oxide is primarily used in scientific research for its unique properties as a deuterium-labeled compound. Its applications include:
Pharmacokinetic Studies: Used to trace and quantify the metabolic pathways of Nefopam in biological systems.
Drug Development: Helps in understanding the pharmacokinetics and pharmacodynamics of Nefopam and its derivatives.
Analytical Chemistry: Used as a standard in mass spectrometry and other analytical techniques to study the behavior of deuterated compounds.
Biomedical Research: Investigated for its potential effects on various biological pathways and its role in pain management.
作用机制
Nefopam-d3 N-Oxide exerts its effects through mechanisms similar to those of Nefopam. It acts in the brain and spinal cord to relieve pain via:
Triple Monoamine Reuptake Inhibition: Inhibits the reuptake of serotonin, norepinephrine, and dopamine, enhancing their levels in the synaptic cleft.
Modulation of Glutamatergic Transmission: Reduces hyperalgesia by modulating glutamate receptors.
These actions result in potent analgesic effects without the respiratory depression commonly associated with opioid analgesics .
相似化合物的比较
Similar Compounds
Nefopam N-Oxide: The non-deuterated form of Nefopam-d3 N-Oxide, used in similar pharmacokinetic and pharmacodynamic studies.
Desmethylnefopam: Another metabolite of Nefopam, studied for its pharmacological properties.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The presence of deuterium atoms allows for more precise tracing and quantification in pharmacokinetic studies, making it a valuable tool in drug development and analytical chemistry .
属性
分子式 |
C17H19NO2 |
|---|---|
分子量 |
272.36 g/mol |
IUPAC 名称 |
5-oxido-1-phenyl-5-(trideuteriomethyl)-1,3,4,6-tetrahydro-2,5-benzoxazocin-5-ium |
InChI |
InChI=1S/C17H19NO2/c1-18(19)11-12-20-17(14-7-3-2-4-8-14)16-10-6-5-9-15(16)13-18/h2-10,17H,11-13H2,1H3/i1D3 |
InChI 键 |
ADOSMCNCNFMWSW-FIBGUPNXSA-N |
手性 SMILES |
[2H]C([2H])([2H])[N+]1(CCOC(C2=CC=CC=C2C1)C3=CC=CC=C3)[O-] |
规范 SMILES |
C[N+]1(CCOC(C2=CC=CC=C2C1)C3=CC=CC=C3)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







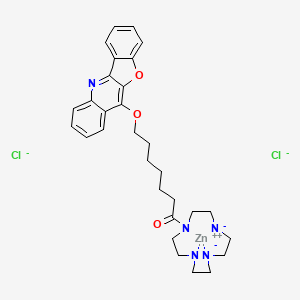


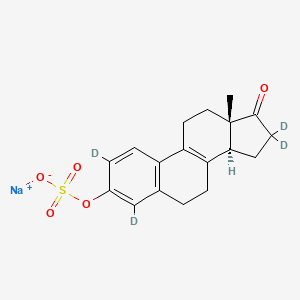
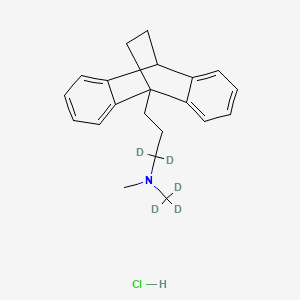
![(8S,11R,13S,14S,17R)-11-[4-[bis(trideuteriomethyl)amino]phenyl]-17-hydroxy-17-(3-hydroxyprop-1-ynyl)-8,13,14-trimethyl-1,2,6,7,11,12,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B15142922.png)
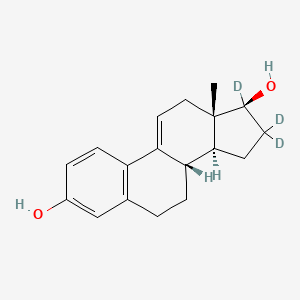
![(3aR,5S,8aR,9aR)-5,8a-dimethyl-3-methylidene-3a,5,6,7,9,9a-hexahydrobenzo[f][1]benzofuran-2,8-dione](/img/structure/B15142935.png)
